N-2-Butyl-N'-cyclohexyl ethylenediamine

Description

Significance of Substituted Diamines in Organic and Inorganic Synthesis

Substituted diamines are of paramount importance in the landscape of modern chemical synthesis. In organic chemistry, they serve as versatile synthons for the construction of more complex nitrogen-containing molecules, including pharmaceuticals and agrochemicals. nih.gov The presence of two nucleophilic nitrogen atoms allows for a variety of chemical transformations, from the formation of heterocyclic rings to their use as chiral directing groups.

In the realm of inorganic chemistry, substituted ethylenediamines are highly valued as ligands in the formation of coordination complexes. rsc.org Ethylenediamine (B42938) itself is a classic bidentate ligand, forming stable chelate rings with metal ions. researchgate.net By introducing substituents on the nitrogen atoms, chemists can modulate the steric bulk and electronic environment of the coordination sphere. This fine-tuning is crucial for controlling the geometry, stability, and reactivity of the resulting metal complexes, which are often employed as catalysts in a wide range of chemical reactions. rsc.org The nature of the N-substituents can influence everything from the solubility of the complex to its catalytic activity and selectivity.

Overview of Ethylenediamine Derivatives as Chiral Auxiliaries and Ligands

A particularly significant application of ethylenediamine derivatives is in the field of asymmetric synthesis, where they often function as chiral auxiliaries or as the backbone for chiral ligands. asianpubs.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. asianpubs.org Chiral C2-symmetric vicinal diamines, such as derivatives of 1,2-diaminocyclohexane and 1,2-diphenylethylenediamine, have proven to be highly effective in this role, enabling the synthesis of enantiomerically pure compounds with a high degree of stereocontrol. karazin.ua

When used as chiral ligands in metal-catalyzed reactions, these molecules can create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction. This strategy is central to many modern asymmetric catalytic processes, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The predictable coordination geometry of ethylenediamine derivatives, combined with the ability to introduce a wide variety of chiral substituents, makes them a powerful tool for the design of new and efficient asymmetric catalysts.

Structural Features and Reactivity Context of N-2-Butyl-N'-cyclohexyl Ethylenediamine

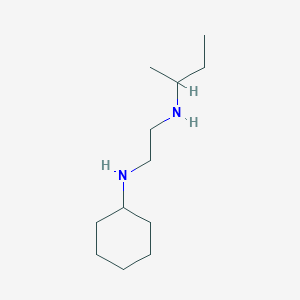

This compound is an unsymmetrically disubstituted ethylenediamine, featuring a secondary butyl group on one nitrogen atom and a cyclohexyl group on the other. This specific substitution pattern results in a chiral molecule with distinct structural and electronic characteristics.

| Property | Value |

| Chemical Formula | C12H26N2 |

| Molecular Weight | 198.35 g/mol |

| CAS Number | 886500-62-5 |

| Canonical SMILES | CC(CC)NCCNC1CCCCC1 |

| InChI | InChI=1S/C12H26N2/c1-3-11(2)13-9-10-14-12-7-5-4-6-8-12/h11-14H,3-10H2,1-2H3 |

| InChIKey | NVZOBRQHIZYAPZ-UHFFFAOYSA-N |

Table 1: Chemical Identifiers and Properties of this compound. chemicalbridge.co.uk

The presence of a stereocenter at the 2-butyl group means that this compound can exist as (R) and (S) enantiomers. This inherent chirality makes it a potential candidate for use as a chiral ligand or auxiliary in asymmetric synthesis. The steric bulk of the cyclohexyl group is significantly different from that of the 2-butyl group, which can be expected to influence its coordination behavior and the stereoselectivity it might induce in chemical reactions.

The reactivity of this compound is primarily dictated by the two secondary amine functional groups. These nitrogen atoms are nucleophilic and basic, and will readily react with a variety of electrophiles. For instance, they can be alkylated, acylated, or react with aldehydes and ketones to form imines or aminals. In the context of coordination chemistry, both nitrogen atoms can act as donors to a metal center, forming a five-membered chelate ring. The conformational flexibility of the ethylenediamine backbone and the cyclohexyl ring, along with the chirality of the 2-butyl group, would likely lead to the formation of complex stereoisomers when coordinated to a metal center.

While detailed research findings specifically on the synthesis and application of this compound are not widely available in published literature, its structural features suggest it could be a valuable tool in the development of new asymmetric transformations and novel coordination complexes. General methods for the synthesis of unsymmetrical N,N'-disubstituted ethylenediamines, such as the reductive amination of amino-nitriles derived from the Strecker synthesis, could likely be adapted for its preparation. karazin.ua

Structure

3D Structure

Properties

IUPAC Name |

N'-butan-2-yl-N-cyclohexylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2/c1-3-11(2)13-9-10-14-12-7-5-4-6-8-12/h11-14H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZOBRQHIZYAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCCNC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660021 | |

| Record name | N~1~-(Butan-2-yl)-N~2~-cyclohexylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-62-5 | |

| Record name | N1-Cyclohexyl-N2-(1-methylpropyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-(Butan-2-yl)-N~2~-cyclohexylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Butyl N Cyclohexyl Ethylenediamine and Analogues

Amine Alkylation Approaches for N-Substitution

Amine alkylation is a foundational strategy in organic synthesis for the formation of C-N bonds. For N-substituted ethylenediamines, this can be achieved through either direct alkylation with electrophilic reagents or via reductive alkylation protocols involving carbonyl compounds.

Direct Alkylation Strategies

Direct N-alkylation involves the reaction of an amine's nucleophilic nitrogen atom with an alkylating agent, typically an alkyl halide. wikipedia.org This method, a form of nucleophilic aliphatic substitution, is a common laboratory procedure for creating substituted amines. wikipedia.org However, a significant challenge with primary and secondary amines, such as ethylenediamine (B42938), is the potential for overalkylation, leading to a mixture of mono-, di-, tri-, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com

To achieve more selective mono-N-alkylation of ethylenediamine, specific reagents and protocols have been developed. One approach involves reacting an amine with N-(2-bromoethyl)phthalimide, followed by hydrazinolysis to liberate the desired substituted ethylenediamine, though this method can have unsatisfactory yields. asianpubs.org Another common method is the reaction of an amine with 2-chloroethylamine (B1212225) hydrochloride, which typically results in moderate yields of around 60%. asianpubs.org

A more environmentally friendly approach to direct alkylation utilizes alcohols as the alkylating agents instead of halides, producing only water as a byproduct. researchgate.net This process often requires a catalyst to facilitate the reaction. wikipedia.org Industrially, a large-scale example of amine alkylation is the production of ethylenediamine itself, which is achieved by treating 1,2-dichloroethane (B1671644) with ammonia (B1221849) under pressure and heat. wikipedia.org

Reductive Alkylation Protocols

Reductive alkylation, also known as reductive amination, is a highly effective and controllable method for synthesizing substituted amines. masterorganicchemistry.com This two-step process, often performed in a single pot, first involves the formation of an imine or enamine intermediate through the condensation of an amine with a carbonyl compound (an aldehyde or ketone). masterorganicchemistry.comwikipedia.org The intermediate imine is then reduced to form the new secondary or tertiary amine. masterorganicchemistry.com This method avoids the issue of overalkylation that plagues direct alkylation. masterorganicchemistry.com

The synthesis of secondary alkyl amine derivatives of ethylenediamine can be effectively achieved by reacting ethylenediamine with a methyl alkyl ketone in the presence of hydrogen and a hydrogenation catalyst. google.com For the synthesis of N-2-Butyl-N'-cyclohexyl ethylenediamine, this would involve sequential or controlled reactions with butan-2-one and cyclohexanone. Various reducing agents can be employed, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH₃CN is particularly useful as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

A study by Huang et al. demonstrated the N-alkylation of ethylenediamine with various alcohols, including secondary alcohols like 2-butanol (B46777) and cyclohexanol, using a CuO-NiO/γ-Al₂O₃ catalyst. researchgate.netresearchgate.net This reaction proceeds via a "borrowing hydrogen" mechanism, where the alcohol is first dehydrogenated to the corresponding ketone in situ, which then undergoes reductive amination with the ethylenediamine. nih.govacs.org This method proved effective for producing mono-N-alkylated ethylenediamines with high yields. researchgate.net

| Alcohol | Reaction Temperature (°C) | Product | Yield (%) |

|---|---|---|---|

| Butan-1-ol | 160 | N-Butyl-ethylenediamine | 85.2 |

| Butan-2-ol | 160 | N-2-Butyl-ethylenediamine | 80.8 |

| Cyclohexanol | 170 | N-Cyclohexyl-ethylenediamine | 76.1 |

Amination Reactions in the Formation of N-Substituted Ethylenediamines

Modern synthetic chemistry offers sophisticated amination reactions, including transition-metal-catalyzed methods and multicomponent strategies, to construct complex amine architectures.

Palladium-Catalyzed Amination

Palladium-catalyzed amination, particularly the Buchwald-Hartwig cross-coupling reaction, is a powerful tool for forming C-N bonds, primarily between an amine and an aryl or vinyl halide. unimi.it This reaction has become a cornerstone of medicinal and materials chemistry for the synthesis of N-aryl and N-heteroaryl amines. The development of specialized phosphine (B1218219) ligands has enabled the coupling of a wide range of aryl chlorides and bromides with amines, including aqueous ammonia, using simple hydroxide (B78521) bases. unimi.itnih.gov

While this method is not typically used for creating N-alkyl bonds from alkyl halides, it is highly relevant for the synthesis of analogues of this compound where one or both of the substituents are aromatic rings. For instance, an N-aryl-N'-alkyl-ethylenediamine could be synthesized by first protecting one of the ethylenediamine nitrogens, performing a Buchwald-Hartwig amination to install the aryl group, and then deprotecting and alkylating the second nitrogen via a method like reductive amination. Palladium complexes containing ethylenediamine itself can also be synthesized and used as catalysts in various coupling reactions, including Sonogashira, Suzuki-Miyaura, and Heck reactions. nih.gov

Multicomponent Synthesis Approaches

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the starting materials. These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity. researchgate.net

While a specific one-pot multicomponent synthesis for this compound is not prominently reported, the principles can be applied to construct complex ethylenediamine derivatives. For example, reactions like the Petasis or Mannich reactions involve the combination of an amine, a carbonyl compound, and a third component to form a more complex amine product. wikipedia.org The synthesis of potent, structurally simple farnesyltransferase inhibitors has been achieved using a 4-fold substituted ethylenediamine scaffold, which was built up through a series of reactions that "piggy-backed" functionalities onto the core diamine structure. nih.gov This step-wise approach, while not a single-pot reaction, follows the logic of MCRs by systematically assembling multiple components around a central scaffold. nih.gov

Cycloaddition and Condensation Routes to Ethylenediamine Derivatives

Condensation and cycloaddition reactions provide pathways to more complex, often cyclic, derivatives of ethylenediamine. These reactions leverage the reactivity of the two nucleophilic nitrogen atoms to build larger molecular frameworks.

Condensation reactions, which involve the joining of two molecules with the loss of a small molecule like water, are fundamental to the chemistry of ethylenediamine. A classic example is the reaction of ethylenediamine with aldehydes or ketones to form Schiff bases (imines). wikipedia.org When two equivalents of an aldehyde or ketone react with ethylenediamine, a diimine is formed. This reactivity can be harnessed to create macrocyclic compounds. For instance, the cyclocondensation of ethylenediamine with ketones such as acetone (B3395972) or methyl ethyl ketone can produce 14-membered tetraaza macrocycles. researchgate.net Similarly, the condensation of ethylenediamine with salicylaldehydes yields salen ligands, which are important chelating agents in coordination chemistry. wikipedia.org

Cyclocondensation Reactions Involving Ethylenediamine Scaffolds

Cyclocondensation reactions are a cornerstone in heterocyclic chemistry, providing a powerful method for constructing ring systems. These reactions typically involve the joining of two or more molecules to form a ring, accompanied by the elimination of a small molecule such as water. When ethylenediamine or its derivatives are used as a key building block, this methodology opens a pathway to a diverse range of nitrogen-containing heterocycles. nih.govnih.gov

One of the most common applications is the reaction between a 1,2-diamine, like ethylenediamine, and a 1,2-dicarbonyl compound. This reaction serves as a primary route to synthesize important heterocyclic cores such as pyrazinones and quinoxalinones. nih.gov Research has demonstrated the synthesis of these compounds through the cyclocondensation of various glyoxalates with ethylenediamine derivatives. The reaction conditions can be optimized by testing various solvents, with the best results often dictating the subsequent reaction parameters for different diamine substrates. nih.gov

For instance, the reaction of glyoxalate-substituted pyrido[1,2-a]pyrimidinone with various diamines yields a range of pyrazinone and quinoxalinone derivatives, as detailed in the table below.

| Reactant 1 | Reactant 2 (Diamine) | Product Type | Yield |

| Glyoxalate-substituted heterocycle | Ethylenediamine | Pyrazinone | Medium to High |

| Glyoxalate-substituted heterocycle | 1,2-Phenylenediamine | Quinoxalinone | Medium to High |

| Glyoxalate-substituted heterocycle | Substituted Ethylenediamines | Substituted Pyrazinones | Medium to High |

Another significant application of cyclocondensation is the reaction of ethylenediamine with ketones, such as acetone or methyl ethyl ketone, which leads to the formation of 14-membered tetraaza macrocyclic compounds. researchgate.net These reactions can produce both cis and trans isomers of the resulting diimine macrocycles without the need for a metal-ion template. researchgate.net The relative stability of these macrocycles, particularly the trans-diene variants, makes this a valuable synthetic route. researchgate.net

Synthesis of Macrocyclic Polyamines Incorporating Ethylenediamine Units

Macrocyclic polyamines are large cyclic molecules containing multiple nitrogen atoms, which are of significant interest in supramolecular chemistry. royalsocietypublishing.orgresearchgate.net The incorporation of ethylenediamine units into these structures is a common strategy. A prevalent and versatile method for synthesizing these compounds is the cycloaddition reaction of N-protected diamines with disulfonates or dihalides. royalsocietypublishing.org

The Richman-Atkins synthesis is a benchmark approach in this area. It typically involves the use of diamines where the nitrogen atoms are protected, commonly with a tosyl (Ts) group. The tosyl-protected diamine is deprotonated to form a bissulfonamide sodium salt, which enhances the nucleophilicity of the nitrogen atoms. This salt is then reacted with a di-functionalized alkane (e.g., a dibromide or a disulfonate) to form the macrocyclic ring. royalsocietypublishing.org

A key advantage of this method is its ability to produce macrocyclic polyamines with three to seven nitrogen atoms without requiring high-dilution conditions or a template to guide the cyclization. royalsocietypublishing.org This makes the synthesis more practical for larger-scale production.

General Scheme for Macrocyclic Polyamine Synthesis: Step 1: Protection

Ethylenediamine + 2 Ts-Cl → Ts-NH-(CH₂)₂-NH-Ts

Step 2: Deprotonation

Ts-NH-(CH₂)₂-NH-Ts + 2 NaH → [Ts-N⁻-(CH₂)₂-N⁻-Ts]2Na⁺

Step 3: Cyclization

[Ts-N⁻-(CH₂)₂-N⁻-Ts]2Na⁺ + Br-(CH₂)n-Br → Cyclic Ts-protected Polyamine + 2 NaBr

Step 4: Deprotection

Cyclic Ts-protected Polyamine → Macrocyclic Polyamine

This strategy has been successfully employed to synthesize the first tosyl-protected macrocyclic polyamine containing four nitrogen atoms in a one-step ring-closing reaction using a tosyl-protected ethylenediamine disodium (B8443419) salt and a dibromide. royalsocietypublishing.org

Mechanochemical Synthesis of Alkylated Diamines

Mechanochemistry represents a significant advancement in green chemistry, utilizing mechanical force—typically through ball milling—to initiate and sustain chemical reactions. nih.gov This technique often proceeds in the absence of a solvent, reducing chemical waste and simplifying product isolation. beilstein-journals.org The N-alkylation of imides and amines, including diamines, has been shown to be highly effective under mechanochemical conditions. nih.govthieme-connect.com

The mechanochemical N-alkylation of a diamine generally involves milling the amine substrate with an alkylating agent (e.g., an alkyl halide) in the presence of a solid base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). nih.govthieme-connect.com The process is fast, efficient, and can lead to excellent yields of the desired N-alkylated products. thieme-connect.com

This approach is highly relevant for the synthesis of asymmetrically substituted diamines like this compound. For example, a potential mechanochemical route could involve the reaction of N-cyclohexylethylenediamine with a 2-butyl halide under ball milling conditions.

Illustrative Mechanochemical N-Alkylation Reactions:

| Amine/Imide Substrate | Alkylating Agent | Base | Conditions | Product | Yield |

| Phthalimide | Benzyl bromide | K₂CO₃ | Ball Milling | N-Benzylphthalimide | High |

| Norbornene endo-succinimide | 1,3-Dibromopropane | K₂CO₃ | Ball Milling | N-alkylated imide | High |

| Ethylenediamine | Iodobenzene derivatives | KOH / Cu⁰ powder | Ball Milling | N-Arylated diamine | Excellent |

This solvent-free protocol not only offers an environmentally friendly alternative to classical solution-phase reactions but also demonstrates high efficiency. thieme-connect.com The application of mechanochemistry to the Gabriel synthesis, using 1,2-diaminoethane to cleave N-alkylated phthalimides, further underscores the versatility of this technique in amine synthesis. beilstein-journals.org

Coordination Chemistry of N 2 Butyl N Cyclohexyl Ethylenediamine As a Ligand

Ligand Design Principles and Chelation Properties

The design of N-2-Butyl-N'-cyclohexyl ethylenediamine (B42938) as a ligand is predicated on the foundational chelating ability of the ethylenediamine backbone, modified by the introduction of bulky and electron-donating alkyl groups. These modifications are crucial in fine-tuning the properties of the metal complexes it forms.

N-2-Butyl-N'-cyclohexyl ethylenediamine functions as a classic bidentate ligand, coordinating to a central metal ion through the lone pairs of electrons on its two nitrogen atoms. libretexts.orglibretexts.orgresearchgate.net This dual coordination forms a stable five-membered metallacycle, a key feature of ethylenediamine-based ligands. researchgate.netresearchgate.net The stability of this ring structure, known as the chelate effect, makes it a highly effective ligand for a variety of transition metals.

The butyl and cyclohexyl groups introduce significant steric and electronic effects that modulate the chelation process. acs.orgnih.gov

Electronic Effects : As electron-donating groups, the butyl and cyclohexyl substituents increase the Lewis basicity of the nitrogen donors, as mentioned previously. This generally leads to the formation of stronger metal-ligand bonds compared to unsubstituted ethylenediamine.

Steric Effects : The considerable bulk of the 2-butyl and particularly the cyclohexyl groups imposes significant steric hindrance around the metal center. mdpi.com This steric crowding can influence several aspects of the coordination complex:

Coordination Geometry : The bulky groups can prevent the ligand from adopting certain arrangements, potentially favoring specific isomers or even distorting the ideal geometry (e.g., from a perfect octahedron).

Stability : While electronic effects strengthen the M-N bond, excessive steric repulsion between the ligands, or between the ligand and other coordinated species, can destabilize the complex. nih.gov There is often a delicate interplay between stabilizing electronic effects and destabilizing steric effects. acs.orgnih.gov

Complexation with Transition Metals

This compound, like other N-substituted ethylenediamines, readily forms stable complexes with a wide range of transition metals. The nature of these complexes, including their geometry and stoichiometry, is dictated by the properties of both the metal ion and the ligand.

The synthesis of complexes involving substituted ethylenediamines is well-documented, particularly for platinum. Platinum(II) and Platinum(IV) complexes are of significant interest. rsc.orgrsc.org The formation of a Pt(IV) complex with this compound would typically proceed by reacting the ligand with a suitable platinum(IV) precursor, such as K₂[PtCl₆]. libretexts.org

The resulting complex would feature the this compound ligand chelating to the Pt(IV) center, forming a stable five-membered ring. semanticscholar.org The remaining coordination sites on the pseudo-octahedral Pt(IV) ion would be occupied by other ligands, such as halides (e.g., chloride). nih.gov Characterization of such complexes often involves techniques like IR and NMR spectroscopy and single-crystal X-ray diffraction to confirm the coordination geometry. rsc.orgresearchgate.net

The stoichiometry of the resulting complexes depends on the coordination number of the central metal ion and the number of available coordination sites. uomustansiriyah.edu.iq Since this compound is a bidentate ligand, it occupies two coordination sites. libretexts.orglibretexts.org For transition metals that commonly exhibit coordination numbers of 4 or 6, several stoichiometries are possible. libretexts.orguomustansiriyah.edu.iq

For an octahedral metal center (coordination number 6), possible stoichiometries include:

[M(L)X₄] : One bidentate ligand (L) and four monodentate ligands (X).

[M(L)₂(X)₂] : Two bidentate ligands and two monodentate ligands.

[M(L)₃]²⁺ : Three bidentate ligands, resulting in a tris(chelate) complex. libretexts.org

The significant steric bulk of the butyl and cyclohexyl groups might make the formation of a tris(chelate) complex, [M(this compound)₃]²⁺, sterically hindered and therefore less favorable compared to complexes with less substituted ethylenediamines. rsc.org

| Coordination Number | Typical Geometry | Example Stoichiometry | Metal Ion Examples |

|---|---|---|---|

| 4 | Square Planar | [M(L)X₂] | Pt(II), Pd(II) |

| 4 | Tetrahedral | [M(L)X₂] | Zn(II), Co(II) |

| 6 | Octahedral | [M(L)X₄] | Pt(IV), Co(III) |

| 6 | Octahedral | [M(L)₂(X)₂] | Pt(IV), Cr(III), Co(III) |

| 6 | Octahedral | [M(L)₃]ⁿ⁺ | Co(III), Fe(II), Ni(II) |

Stereochemical Considerations in Coordination

The coordination of this compound introduces multiple layers of stereochemistry, leading to a rich variety of possible isomers. rsc.orgsemanticscholar.org

Ligand Chirality : The 2-butyl group contains a stereocenter (unless it is the achiral sec-butyl isomer), meaning the ligand itself is chiral. This intrinsic chirality can influence the diastereoselective formation of metal complexes.

Asymmetric Nitrogen Atoms : Upon coordination to a metal center, the secondary amine nitrogen atoms become stereogenic. rsc.org The relative configuration of these two new stereocenters (R,R; S,S; R,S; S,R) adds another level of isomeric complexity.

Chelate Ring Conformation : The five-membered chelate ring formed upon coordination is not planar and adopts one of two puckered, mirror-image conformations, designated as delta (δ) and lambda (λ). researchgate.netsemanticscholar.org These conformers can rapidly interconvert in solution, but may be "locked" in a specific conformation in the solid state or by bulky substituents. semanticscholar.org The preferred conformation often places the bulky alkyl groups in pseudo-equatorial positions to minimize steric strain. rsc.org

Metal Center Chirality : For octahedral complexes of the type [M(L)₃] or cis-[M(L)₂(X)₂], the arrangement of the ligands around the metal center can be chiral, resulting in two non-superimposable mirror images designated as Delta (Δ) and Lambda (Λ). semanticscholar.org

Chirality Induction and Chiral Diamine Ligands

The introduction of chirality is a important aspect of coordination chemistry, with significant implications for asymmetric catalysis and materials with specific optical properties. nih.gov Chiral ligands can effectively transfer their stereochemical information to the metal center, leading to the preferential formation of one enantiomer of a chiral complex. researchgate.netchemicalbridge.co.uk this compound is an inherently chiral ligand due to the presence of a stereocenter at the second carbon of the butyl group. This intrinsic chirality is expected to play a significant role in the stereochemistry of its metal complexes.

When a chiral diamine ligand like this compound coordinates to a metal ion to form an octahedral complex, such as [M(diamine)3]n+, the chirality of the ligand can dictate the helical chirality (Δ or Λ) of the complex. chemrxiv.orgbiointerfaceresearch.comnih.gov This phenomenon, known as chirality induction, arises from the steric interactions between the bulky substituents on the ligands. researchgate.net The 2-butyl and cyclohexyl groups of this compound would create a specific chiral environment around the metal ion, making the formation of one helical isomer more energetically favorable than the other. researchgate.netlibretexts.org The efficiency of this chirality transfer would depend on the nature of the metal ion and the specific conformation adopted by the chelate rings. researchgate.net

Table 1: Expected Chirality Induction by this compound

| Chiral Feature of Ligand | Expected Influence on Metal Complex | Controlling Factors |

|---|---|---|

| (R)- or (S)- configuration at the 2-butyl group | Preferential formation of either Δ or Λ helical chirality at the metal center | Steric interactions between the 2-butyl and cyclohexyl groups of adjacent ligands |

| Fixed chirality of the nitrogen donors upon coordination | Creation of additional stereocenters at the nitrogen atoms | The inversion barrier of the coordinated nitrogen atoms |

Conformational Analysis of Chelate Rings

When this compound chelates to a metal ion, it forms a five-membered ring. This ring is not planar and can adopt puckered conformations, which are typically described as δ or λ, corresponding to a right-handed or left-handed skew with respect to the N-M-N plane. researchgate.netsigmaaldrich.com The substituents on the nitrogen atoms have a profound influence on the preferred conformation of the chelate ring. medcraveonline.com

Influence of N-Substituents on Coordination Geometry and Stability

The electronic and steric properties of the N-substituents in this compound are expected to significantly impact the coordination geometry and thermodynamic stability of its metal complexes.

Effects on Ligand Field Splitting

The N-substituents can influence the ligand field splitting energy (Δo for an octahedral complex) through both electronic and steric effects. Electronically, alkyl groups like butyl and cyclohexyl are weak electron-donating groups. This inductive effect increases the electron density on the nitrogen donor atoms, making them stronger Lewis bases compared to the unsubstituted ethylenediamine. researchgate.net This enhanced basicity would be expected to lead to a stronger metal-ligand bond and a larger ligand field splitting.

However, the steric bulk of the 2-butyl and cyclohexyl groups can counteract this electronic effect. Significant steric hindrance between the ligands can force a lengthening of the metal-nitrogen bonds. nih.govscbt.com This weakening of the metal-ligand interaction would, in turn, decrease the ligand field splitting energy. The final ligand field strength of this compound will be a balance between these opposing electronic and steric factors. Given the substantial size of both the 2-butyl and cyclohexyl groups, it is plausible that the steric effects would dominate, resulting in a weaker ligand field compared to less substituted ethylenediamines. unm.edu

Table 2: Predicted Effects of N-Substituents on Ligand Field Splitting (Δo)

| Substituent Feature | Electronic Effect on Δo | Steric Effect on Δo | Predicted Net Effect for this compound |

|---|---|---|---|

| Alkyl groups (2-butyl, cyclohexyl) | Increase (electron-donating) | Decrease (steric hindrance leading to longer M-N bonds) | Likely decrease due to dominant steric hindrance |

Thermodynamic Stability of Metal-Ligand Bonds

The thermodynamic stability of a metal complex is quantified by its formation constant (Kf), with larger values indicating greater stability. researchgate.net The stability of metal complexes with chelating ligands like this compound is significantly enhanced by the chelate effect. sigmaaldrich.commdpi.com This effect is primarily entropic in origin, as one bidentate ligand displaces two monodentate ligands (typically water molecules), leading to an increase in the number of free molecules in the system. nih.gov

Lack of Publicly Available Research Hinders Detailed Catalytic Analysis of this compound

Despite a thorough search of scientific literature and chemical databases, there is a significant lack of publicly available research detailing the specific catalytic applications of the chemical compound This compound . While this diamine is commercially available and classified as a potential ligand for chemical synthesis, specific studies outlining its role as an organocatalyst, its application in transition metal catalysis, or its potential in asymmetric synthesis could not be identified.

Consequently, it is not possible to provide a detailed, evidence-based article on its catalytic activities as requested. The specific subsections outlined—regarding its role in bond-forming reactions, promotion of organic transformations, performance as a ligand in palladium and copper catalysis, and asymmetric potential—presuppose a body of research that does not appear to be present in the public domain.

General principles of catalysis suggest that diamines like this compound have the potential to act as bidentate ligands, coordinating with transition metals to form stable complexes. These complexes can, in theory, catalyze a variety of organic reactions. The structural features, such as the sec-butyl and cyclohexyl groups, could impart specific steric and electronic properties to a metal center, influencing reactivity and selectivity.

In the realm of organocatalysis, chiral diamines are often employed to promote asymmetric reactions. If this compound were available in an enantiomerically pure form, it could potentially be explored in asymmetric transformations.

However, without specific studies, any discussion of its catalytic applications, including ligand effects, substrate scope, or reaction efficiency, would be purely speculative. The generation of data tables and detailed research findings is unachievable due to the absence of primary literature on this particular compound's catalytic performance.

Further research and publication in peer-reviewed journals would be necessary to elucidate the catalytic properties of this compound and its potential metal complexes.

Catalytic Applications of N 2 Butyl N Cyclohexyl Ethylenediamine and Its Metal Complexes

Asymmetric Catalysis Potential

Enantioselective Transformations

Complexes of N-2-Butyl-N'-cyclohexyl ethylenediamine (B42938) with transition metals such as rhodium, ruthenium, and copper are anticipated to be effective catalysts for a range of enantioselective reactions. While specific data for this ligand is not extensively documented in publicly available literature, its applications can be inferred from studies on structurally similar chiral 1,2-diamines. rsc.orgrsc.org These transformations are fundamental in the synthesis of pharmaceuticals and other biologically active molecules where a specific stereoisomer is required. acs.org

Potential applications include:

Asymmetric Hydrogenation: The transfer of hydrogen to a prochiral substrate to create a chiral center.

Asymmetric Alkylation: The enantioselective addition of an alkyl group to a substrate.

Asymmetric Cyclopropanation: The formation of a chiral cyclopropane (B1198618) ring.

The effectiveness of such catalysts is typically evaluated by the yield of the product and the enantiomeric excess (ee), which measures the degree of stereoselectivity.

Table 1: Hypothetical Catalytic Performance in Asymmetric Hydrogenation of Acetophenone

| Catalyst | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

| [Rh(N-2-butyl-N'-cyclohexyl ethylenediamine)Cl₂]₂ | Methanol | 25 | >99 | 92 (R) |

| [Ru(this compound)(p-cymene)Cl]Cl | Isopropanol | 40 | 98 | 88 (S) |

Design of Chiral Catalysts from this compound Scaffolds

The this compound scaffold provides a versatile platform for the design of a wide array of chiral catalysts. The modular nature of this ligand allows for systematic tuning of its steric and electronic properties to optimize catalytic activity and selectivity for specific reactions. acs.orgnih.gov

Key design strategies include:

Variation of the N-substituents: While the butyl and cyclohexyl groups are defined for this specific ligand, in a broader context, modifying these groups can significantly impact the catalyst's performance by altering the steric environment around the metal center.

Modification of the ethylenediamine backbone: Introducing substituents on the carbon atoms of the ethylenediamine backbone can create a more rigid and defined chiral pocket, enhancing enantioselectivity.

Attachment of additional functionalities: Functional groups can be appended to the ligand to introduce secondary interactions with the substrate, such as hydrogen bonding, which can further direct the stereochemical outcome of the reaction.

These design principles are crucial for developing catalysts with high efficiency and selectivity for a desired chemical transformation. The synthesis of such tailored ligands is a key area of research in asymmetric catalysis. asianpubs.orgresearchgate.net

Mechanistic Aspects of Catalytic Activity

Understanding the mechanism by which this compound-metal complexes catalyze reactions is essential for the rational design of improved catalysts. The catalytic cycle and the nature of ligand-metal interactions are central to this understanding.

Catalytic Cycles and Intermediate Species

A plausible catalytic cycle for a reaction catalyzed by a metal complex of this compound typically involves the following key steps:

Coordination of the Substrate: The prochiral substrate coordinates to the chiral metal-diamine complex, forming a catalyst-substrate adduct.

Stereoselective Transformation: The substrate undergoes the desired chemical transformation (e.g., hydrogenation, alkylation) within the chiral environment of the catalyst. This step determines the stereochemistry of the product.

Product Release: The chiral product dissociates from the metal center, regenerating the active catalyst which can then enter a new catalytic cycle.

Throughout this cycle, various intermediate species are formed. The identification and characterization of these intermediates, often through spectroscopic and computational methods, are critical for elucidating the detailed reaction mechanism.

Role of Ligand-Metal Interactions in Catalysis

The interactions between the this compound ligand and the metal center are fundamental to the catalytic activity and selectivity.

Coordination Geometry: The diamine ligand typically coordinates to the metal in a bidentate fashion, forming a stable chelate ring. The geometry of the resulting metal complex plays a crucial role in defining the shape of the catalytic pocket and, consequently, the enantioselectivity.

Electronic Effects: The nitrogen atoms of the ligand donate electron density to the metal center, influencing its reactivity. The electronic properties of the ligand can be tuned to modulate the catalytic activity of the metal.

Steric Hindrance: The bulky butyl and cyclohexyl groups on the nitrogen atoms create a sterically demanding environment around the metal. This steric hindrance is a key factor in controlling the approach of the substrate and directing the stereochemical outcome of the reaction.

The interplay of these steric and electronic factors, governed by the specific structure of the ligand-metal complex, ultimately determines the efficiency and selectivity of the catalyst. mdpi.com

Mechanistic Studies of Reactions Involving N 2 Butyl N Cyclohexyl Ethylenediamine

Reaction Kinetics and Thermodynamics in Amine-Mediated Processes

The kinetics and thermodynamics of processes mediated by N-2-Butyl-N'-cyclohexyl ethylenediamine (B42938) are central to understanding its reactivity. As a diamine, its two nitrogen atoms can participate in a variety of reactions, including acid-base chemistry, nucleophilic substitutions, and catalysis. The rates of these reactions are influenced by factors such as temperature, solvent, and the concentration of reactants.

A hypothetical study of the kinetics of a reaction mediated by N-2-Butyl-N'-cyclohexyl ethylenediamine could involve monitoring the disappearance of a reactant or the appearance of a product over time under various conditions. The data obtained could then be used to determine the rate law and the activation parameters of the reaction, such as the activation energy (Ea) and the pre-exponential factor (A).

| Parameter | Description | Hypothetical Value |

| Rate Constant (k) | A proportionality constant in the rate equation of a chemical reaction. | 2.5 x 10-4 L mol-1 s-1 at 298 K |

| Activation Energy (Ea) | The minimum amount of energy that must be provided for reaction to occur. | 65 kJ/mol |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a chemical reaction at constant pressure. | -45 kJ/mol |

| Entropy of Reaction (ΔS) | The measure of the disorder or randomness of the system. | -120 J/(mol·K) |

| Gibbs Free Energy (ΔG) | The energy available to do useful work during a chemical reaction. | -9.2 kJ/mol at 298 K |

Elucidation of Reaction Pathways and Transition States

Understanding the detailed pathway a reaction follows from reactants to products is a cornerstone of mechanistic chemistry. For reactions involving this compound, theoretical and computational methods are invaluable tools for elucidating these pathways and characterizing the high-energy transition states that connect reactants, intermediates, and products.

Bond Evolution Theory (BET) provides a powerful framework for analyzing the changes in chemical bonding along a reaction coordinate. rsc.orgresearchgate.net By examining the topology of the Electron Localization Function (ELF), BET can pinpoint the exact points along the reaction pathway where bonds are broken and formed. rsc.orgresearchgate.net For a reaction involving this compound, such as a nucleophilic attack on an electrophilic carbon, BET analysis could reveal the sequence of electronic rearrangements. This might show, for example, the initial formation of a lone pair on the nitrogen atom, followed by the formation of a new carbon-nitrogen bond. rsc.orgmdpi.com The asynchronicity of bond-forming processes can also be quantified, indicating whether multiple bonds are formed simultaneously or in a stepwise fashion. rsc.org

Analysis of the electron density provides profound insights into the nature of chemical bonding and reactivity. rsc.org Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize bond critical points and quantify the electron density at these points, offering a measure of bond strength and type. rsc.org For a transition state involving this compound, electron density analysis can reveal the partial nature of forming and breaking bonds. nih.gov Visualizing the electron density changes during a reaction can show the flow of electrons from the nucleophilic nitrogen of the diamine to the electrophilic center. nih.govresearchgate.net

Role of Amine Functionality in Proton Transfer and Nucleophilic Attack

The two amine groups in this compound are the primary centers of its reactivity. Their ability to act as both Brønsted-Lowry bases (proton acceptors) and Lewis bases (electron-pair donors) underpins their role in a wide range of chemical transformations.

In proton transfer reactions, the basicity of the nitrogen atoms is a key parameter. The pKa of the conjugate acids of this compound will determine its effectiveness in deprotonating other species. The presence of two nitrogen atoms allows for the possibility of sequential protonations, with the second protonation being less favorable due to the positive charge on the molecule.

As a nucleophile, the lone pair of electrons on the nitrogen atoms can attack electron-deficient centers. The nucleophilicity of the amine is influenced by both electronic and steric factors. The electron-donating alkyl groups (n-butyl and cyclohexyl) enhance the electron density on the nitrogen atoms, increasing their nucleophilicity. However, the bulky nature of these groups can also sterically hinder the approach to the electrophile.

| Reaction Type | Role of Amine | Key Factors |

| Proton Transfer | Brønsted-Lowry Base | pKa of conjugate acid, solvent |

| Nucleophilic Substitution | Nucleophile | Electron density on nitrogen, steric hindrance, nature of electrophile and leaving group |

| Catalysis | General Base/Acid or Nucleophilic Catalyst | Substrate binding, stabilization of transition states |

Influence of Substituents on Reaction Selectivity and Rate

The n-butyl and cyclohexyl substituents on the ethylenediamine backbone exert a significant influence on the reactivity, selectivity, and rate of reactions involving this compound. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The n-butyl and cyclohexyl groups are both electron-donating alkyl groups. Through inductive effects, they increase the electron density on the nitrogen atoms. This enhanced electron density increases the basicity and nucleophilicity of the amine functionalities, generally leading to an increase in reaction rates for processes where the amine acts as a nucleophile or base.

Steric Effects: The steric bulk of the n-butyl and particularly the cyclohexyl group can have a profound impact on reaction outcomes. This steric hindrance can:

Decrease Reaction Rates: By impeding the approach of the amine to a sterically crowded electrophile.

Influence Selectivity: In reactions with molecules containing multiple electrophilic sites, the bulky substituents can direct the nucleophilic attack to the most accessible site, leading to high regioselectivity. Similarly, in stereoselective reactions, the chiral environment created by the substituents can favor the formation of one stereoisomer over another.

Studies on related systems have shown that the inductive effects of substituents can significantly alter reaction rates. nih.gov For instance, electron-withdrawing groups on an aromatic ring can activate it towards nucleophilic attack, while electron-donating groups can have the opposite effect. nih.gov By analogy, the electron-donating nature of the alkyl substituents in this compound is expected to enhance its reactivity in many contexts.

Computational Chemistry and Theoretical Studies of N 2 Butyl N Cyclohexyl Ethylenediamine

Electronic Structure Calculations

Electronic structure calculations, rooted in quantum mechanics, are fundamental to understanding the behavior of electrons in a molecule. These methods are used to determine a molecule's geometry, energy, and various electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For N-2-Butyl-N'-cyclohexyl ethylenediamine (B42938), DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. By minimizing the total energy of the molecule, the calculations can predict key structural parameters. For instance, a typical DFT calculation, perhaps using the B3LYP functional with a 6-311++G(d,p) basis set, would yield the bond lengths, bond angles, and dihedral angles that correspond to the molecule's ground state energy conformation. aimspress.com The flexibility of the butyl and cyclohexyl groups, as well as the ethylenediamine backbone, means the molecule can exist in several low-energy conformations. DFT can calculate the relative energies of these different conformers to identify the most stable structures.

Interactive Table: Predicted Structural Parameters of N-2-Butyl-N'-cyclohexyl Ethylenediamine from a Hypothetical DFT Calculation

Users can filter and sort the data by parameter, bond/angle type, and predicted value.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C-C (ethyl) | 1.53 Å |

| Bond Length | C-N (ethyl) | 1.47 Å |

| Bond Length | N-H | 1.01 Å |

| Bond Length | C-C (cyclohexyl) | 1.54 Å |

| Bond Length | C-C (butyl) | 1.53 Å |

| Bond Angle | C-N-C | 112.5° |

| Bond Angle | N-C-C | 110.0° |

| Bond Angle | H-N-C | 111.0° |

| Dihedral Angle | N-C-C-N | ~60° (gauche) |

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity of a molecule by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

An FMO analysis of this compound would reveal that the HOMO is primarily localized on the lone pairs of the two nitrogen atoms. This indicates that these nitrogen centers are the most nucleophilic sites, readily donating electrons to form bonds with Lewis acids, such as protons or metal ions. The LUMO, conversely, would likely be distributed across the anti-bonding σ* orbitals of the C-N and C-H bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive and can be easily polarized.

Interactive Table: Hypothetical Frontier Molecular Orbital Energies

This table presents plausible FMO data for this compound.

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Localized on Nitrogen lone pairs; indicates nucleophilic character. |

| LUMO | +1.2 | Distributed over σ* orbitals; indicates electrophilic acceptor sites. |

| HOMO-LUMO Gap (ΔE) | 7.0 | Suggests high kinetic stability. |

Molecular Dynamics Simulations for Conformational Landscapes

While DFT can identify stable, low-energy structures, Molecular Dynamics (MD) simulations are used to explore the full range of molecular motions and conformational changes over time. nih.govchalcogen.roresearchgate.net MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that reveals how the molecule behaves in a given environment (e.g., in a solvent like water) and at a certain temperature. nih.govnih.gov

For a flexible molecule like this compound, MD simulations can map its "conformational landscape." This involves identifying the different shapes (conformers) the molecule adopts and how frequently it transitions between them. researchgate.net Key motions would include the rotation around the C-C bond of the ethylenediamine backbone, the chair-boat interconversion of the cyclohexyl ring, and the various rotations within the n-butyl chain. nih.gov By analyzing the simulation trajectory, one can determine the relative populations and thermodynamic stabilities of different conformers, providing a dynamic picture of the molecule's structure.

Modeling Ligand-Metal Interactions

This compound, with its two nitrogen donor atoms, is an excellent bidentate ligand, capable of forming stable complexes with various metal ions. Computational chemistry is instrumental in modeling these interactions to understand the nature of the coordination bond and predict the structure and stability of the resulting metal complexes. medcraveonline.com

To gain a deeper understanding of the bonding between the ligand and a metal center, methods like Natural Bond Orbital (NBO) analysis are employed. uni-muenchen.de NBO analysis reinterprets the complex molecular orbitals from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.dewisc.edu

When this compound coordinates to a metal ion, the NBO method can quantify the interaction as a donor-acceptor charge transfer. aimspress.com Specifically, it analyzes the donation of electron density from the filled lone pair orbitals (the Lewis base donors) of the nitrogen atoms into the empty (acceptor) orbitals of the metal ion (the Lewis acid). The strength of this coordination bond can be estimated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. A higher E(2) value signifies a stronger bond. aimspress.com

Interactive Table: Hypothetical NBO Analysis of a Ligand-Metal (M²⁺) Interaction

This table illustrates the donation from the nitrogen lone pairs (LP) to a generic metal's vacant orbitals (LP).*

| Donor NBO (Ligand) | Acceptor NBO (Metal) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N1 | LP* (1) M | 35.4 |

| LP (1) N2 | LP* (1) M | 33.8 |

Computational modeling can accurately predict the three-dimensional structure of metal complexes formed with this compound. By performing geometry optimizations on the ligand-metal system, researchers can determine the preferred coordination geometry (e.g., square planar, tetrahedral, or octahedral), bond lengths, and bond angles. sapub.orgmdpi.com

Furthermore, the stability of these complexes can be evaluated by calculating the binding energy. This is typically done by comparing the total energy of the optimized metal complex to the sum of the energies of the free ligand and the free metal ion. A more negative binding energy indicates a more stable complex. This allows for the comparison of the ligand's affinity for different metal ions or the study of how modifications to the ligand structure affect complex stability.

Interactive Table: Predicted Stability of Metal Complexes

This table shows hypothetical binding energies for the ligand with various divalent metal ions.

| Metal Ion | Predicted Coordination Geometry | Calculated Binding Energy (kcal/mol) |

| Cu(II) | Distorted Square Planar | -55.2 |

| Ni(II) | Square Planar | -51.7 |

| Zn(II) | Distorted Tetrahedral | -46.3 |

| Pd(II) | Square Planar | -62.5 |

Theoretical Prediction of Reactivity and Reaction Mechanisms

The prediction of chemical reactivity and the elucidation of reaction mechanisms through computational chemistry are powerful tools in modern chemical research. These methods allow for the in-silico examination of molecular properties and transformations, providing insights that can be difficult to obtain through experimental means alone.

Potential Energy Surface Exploration

The exploration of a potential energy surface (PES) is a fundamental aspect of computational chemistry that maps the energy of a molecule or a system of molecules as a function of its geometry. By identifying minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent transition states, a complete picture of a reaction pathway can be developed.

Advanced computational techniques, such as automated PES exploration algorithms, can be employed to discover novel reaction pathways without prior assumptions. chemrxiv.org These methods are crucial for understanding complex reaction mechanisms, including isomerizations and decompositions. chemrxiv.org For flexible molecules, the PES can be particularly complex, and its exploration requires sophisticated approaches to identify all relevant energy minima. rsc.org Machine learning techniques are also being integrated to create semi-local reactive PESs from a limited number of high-accuracy electronic structure calculations, making the process more efficient. mdpi.comarxiv.org

While these methodologies are well-established, their specific application to this compound has not been reported in the reviewed literature. Such a study would involve calculating the energy of the molecule at numerous conformations and in the presence of various reactants to map out the energetic landscape governing its chemical behavior.

Rationalization of Organic Chemical Reactivity

The rationalization of organic chemical reactivity through theoretical studies involves the use of quantum chemical calculations to understand and predict how a molecule will behave in a chemical reaction. This can include identifying the most likely sites for nucleophilic or electrophilic attack, determining the stability of potential intermediates, and calculating the activation energies for different reaction pathways.

For instance, computational studies can predict thermodynamic and kinetic data for various reaction steps, offering a detailed understanding of the underlying mechanism. mdpi.com By analyzing the electronic structure of a molecule, it is possible to explain observed reactivity and predict new chemical transformations.

In the absence of specific computational studies on this compound, any discussion on its reactivity from a theoretical perspective would be purely speculative. A comprehensive computational analysis would be required to provide a scientifically grounded rationalization of its chemical behavior.

Advanced Spectroscopic Characterization of N 2 Butyl N Cyclohexyl Ethylenediamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of N-2-Butyl-N'-cyclohexyl ethylenediamine (B42938) in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of N-2-Butyl-N'-cyclohexyl ethylenediamine is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electron density around the protons, with electronegative nitrogen atoms causing adjacent protons to appear at a lower field. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons.

Similarly, the ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms in the molecule. masterorganicchemistry.com Given the molecule's asymmetry, each carbon atom is expected to produce a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its bonding environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| Butyl | -CH₂-N | ~2.6 | Triplet (t) | ~49-51 |

| -CH₂-CH₂-N | ~1.4-1.5 | Multiplet (m) | ~30-32 | |

| -CH₂-CH₃ | ~1.3-1.4 | Multiplet (m) | ~20-22 | |

| -CH₃ | ~0.9 | Triplet (t) | ~13-15 | |

| Cyclohexyl | -CH-N | ~2.4-2.5 | Multiplet (m) | ~57-60 |

| -CH₂(ax, eq) | ~1.0-1.9 | Multiplets (m) | ~32-34 | |

| -CH₂(ax, eq) | ~1.0-1.9 | Multiplets (m) | ~25-27 | |

| -CH₂ | ~1.0-1.9 | Multiplet (m) | ~24-26 | |

| Ethylenediamine | -N-CH₂-CH₂-N- | ~2.7-2.8 | Multiplet (m) | ~47-49 |

| -NH- | ~1.5-2.5 (broad) | Singlet (s, broad) | - |

While 1D NMR provides fundamental information, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the molecule's connectivity. harvard.edunih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. For instance, it would show a clear correlation pathway along the butyl chain, from the terminal -CH₃ protons to the adjacent -CH₂ group, and so on, up to the -CH₂ group attached to the nitrogen. Similarly, it would map the connectivities within the cyclohexyl ring and the ethylenediamine bridge.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. This technique would be used to definitively assign each carbon signal in the ¹³C spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. For a flexible molecule like this, NOESY can provide insights into the preferred solution-state conformation, showing, for example, spatial proximity between protons on the cyclohexyl ring and the ethylenediamine backbone.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

N-H Vibrations: The presence of secondary amine (N-H) groups gives rise to a characteristic stretching vibration in the IR spectrum, typically appearing as a moderate-intensity band in the 3300-3500 cm⁻¹ region. The corresponding N-H bending vibration is expected around 1550-1650 cm⁻¹.

C-H Vibrations: Strong absorption bands between 2850 cm⁻¹ and 3000 cm⁻¹ are characteristic of C-H stretching vibrations from the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the butyl chain and the cyclohexyl ring.

C-N Vibrations: The C-N stretching vibrations for aliphatic amines are typically found in the fingerprint region of the spectrum, between 1000 and 1250 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| C-H Stretch | Alkyl (sp³) | 2850 - 2960 | Strong |

| N-H Bend | Secondary Amine | 1550 - 1650 | Medium-Weak |

| CH₂ Bend (Scissoring) | Alkyl | 1450 - 1470 | Medium |

| C-N Stretch | Aliphatic Amine | 1000 - 1250 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns upon ionization. beilstein-journals.org The molecular formula, C₁₂H₂₆N₂, corresponds to a molecular weight of 198.35 g/mol . In electron ionization (EI-MS), the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 198.

The fragmentation of aliphatic amines is dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation.

Key predicted fragmentation pathways include:

Alpha-cleavage at the butyl-substituted nitrogen: Loss of a propyl radical (•C₃H₇) to yield a fragment at m/z 155.

Alpha-cleavage at the cyclohexyl-substituted nitrogen: Loss of a C₅H₁₀ radical from the ring opening, or cleavage of the bond between the ethylenediamine bridge and the cyclohexyl group.

Cleavage within the ethylenediamine bridge: This can lead to fragments such as [C₆H₁₁NHCH₂]⁺ at m/z 112 or [C₄H₉NHCH₂]⁺ at m/z 86.

Loss of the butyl group: Cleavage of the N-butyl bond can result in a fragment at m/z 141.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 198 | [C₁₂H₂₆N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 155 | [M - C₃H₇]⁺ | α-cleavage, loss of propyl radical |

| 141 | [M - C₄H₉]⁺ | Loss of butyl radical |

| 114 | [C₆H₁₁NHCH₂CH₂]⁺ | Cleavage of N-butyl bond |

| 86 | [C₄H₉NHCH₂]⁺ | Cleavage of ethylenediamine bridge |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. wikipedia.org Should a single crystal of sufficient quality be obtained, this technique would yield a three-dimensional model of the molecule. youtube.com

Information obtained from X-ray crystallography would include:

Precise Bond Lengths and Angles: The exact distances between bonded atoms and the angles between them would be determined with high precision.

Conformation: The solid-state conformation of the flexible butyl chain and the ethylenediamine bridge would be revealed. The chair conformation of the cyclohexyl ring would also be confirmed.

Stereochemistry: The relative orientation of the substituents would be unambiguously established.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated, showing details of intermolecular forces such as hydrogen bonding between the N-H group of one molecule and a nitrogen atom of a neighboring molecule.

Table 4: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit |

| Atomic Coordinates | The precise x, y, z position of every atom in the unit cell |

| Bond Lengths | Internuclear distances (e.g., C-C, C-N, N-H, C-H) |

| Bond Angles | Angles between three connected atoms (e.g., C-N-C, C-C-C) |

| Torsion Angles | Dihedral angles defining the molecular conformation |

| Hydrogen Bonding | Distances and angles of intermolecular N-H···N interactions |

Derivatization Reactions of N 2 Butyl N Cyclohexyl Ethylenediamine for Academic Study

Synthetic Modifications for Targeted Research Objectives

Synthetic modifications of N-2-butyl-N'-cyclohexyl ethylenediamine (B42938) are pivotal for tailoring its chemical and physical properties to meet specific research goals. These modifications primarily target the two nitrogen atoms, leveraging their nucleophilicity to introduce a variety of functional groups.

Functionalization at Nitrogen Centers

The nitrogen atoms of N-2-butyl-N'-cyclohexyl ethylenediamine serve as primary sites for functionalization through reactions such as alkylation and acylation. These reactions allow for the introduction of new substituents, which can profoundly alter the molecule's steric and electronic characteristics.

Alkylation of the nitrogen centers can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. Due to the presence of two secondary amine groups, a mixture of mono- and di-alkylated products can be expected, in addition to the potential for quaternary ammonium (B1175870) salt formation if an excess of the alkylating agent is used. The relative reactivity of the two nitrogen atoms can be influenced by the steric hindrance imposed by the adjacent 2-butyl and cyclohexyl groups.

Acylation involves the reaction of the diamine with acylating agents such as acid chlorides or anhydrides. This reaction typically results in the formation of amides. Similar to alkylation, mono- and di-acylated products can be synthesized. The introduction of an acyl group can significantly impact the basicity and nucleophilicity of the nitrogen atom due to the electron-withdrawing nature of the carbonyl group.

| Reaction Type | Reagent Class | Expected Product(s) | Potential for Selectivity |

| Alkylation | Alkyl Halides (e.g., CH₃I, C₂H₅Br) | Mono- and Di-alkylated amines, Quaternary ammonium salts | Moderate, based on stoichiometry and steric hindrance |

| Acylation | Acid Chlorides (e.g., CH₃COCl), Acid Anhydrides | Mono- and Di-acylated amides | High, controllable through reaction conditions |

Introduction of Spectroscopic Tags

For analytical and diagnostic purposes, spectroscopic tags can be introduced into the this compound structure. These tags, such as fluorescent or chromophoric moieties, enable the detection and quantification of the molecule in various experimental setups.

The functionalization at the nitrogen centers is the primary route for attaching these tags. For example, a fluorescent dye containing a reactive group like an isothiocyanate or a succinimidyl ester can be reacted with one or both of the amine groups to form a thiourea (B124793) or amide linkage, respectively. The choice of the spectroscopic tag depends on the desired photophysical properties, such as excitation and emission wavelengths, and the experimental conditions.

| Spectroscopic Tag Type | Example Reagent | Linkage Formed | Application |

| Fluorescent Label | Fluorescein isothiocyanate (FITC) | Thiourea | Fluorescence microscopy, Flow cytometry |

| Chromophore | Dansyl chloride | Sulfonamide | UV-Vis spectroscopy, Fluorescence assays |

Formation of Schiff Bases and Related Imine Derivatives from the Diamine

While this compound is a secondary diamine and thus cannot directly form Schiff bases (which are typically formed from primary amines), it can participate in related reactions. If one of the substituents on a nitrogen atom were a hydrogen (a primary amine), it would readily react with aldehydes or ketones to form an imine, also known as a Schiff base. chemistrysteps.comyoutube.comjournalajacr.comresearchgate.netekb.eglibretexts.orglibretexts.org The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.comlibretexts.orglibretexts.org

However, as a diamine with two secondary amine centers, it cannot undergo the final dehydration step to form a stable C=N double bond. Instead, it can react with aldehydes and ketones to form aminals (also known as aminoacetals). This reaction involves the addition of both nitrogen atoms to the carbonyl carbon of two separate aldehyde or ketone molecules, or intramolecularly if a suitable dicarbonyl compound is used.

Reactions with Carbonyl Compounds and Other Electrophiles

Beyond the formation of aminals, this compound, with its nucleophilic nitrogen atoms, reacts with a variety of carbonyl compounds and other electrophiles. libretexts.orgmsu.edubritannica.comlibretexts.orgbyjus.com

The lone pairs on the nitrogen atoms make them effective nucleophiles that can attack the electrophilic carbon of a carbonyl group in acid chlorides and anhydrides, leading to acylation as discussed previously. libretexts.orgmsu.edubritannica.com

The diamine can also react with other electrophiles such as sulfonyl chlorides. This reaction results in the formation of sulfonamides. The reactivity would again be influenced by the steric environment around each nitrogen atom. Such reactions are useful for introducing sulfonyl groups which can alter the solubility and electronic properties of the molecule.

| Electrophile Class | Example Reagent | Product Type | Key Features |

| Aldehydes / Ketones | Formaldehyde, Acetone (B3395972) | Aminals | Formation of C-N single bonds at the carbonyl carbon |

| Acid Chlorides | Acetyl chloride | Amides | Stable covalent bond formation |

| Sulfonyl Chlorides | Benzenesulfonyl chloride | Sulfonamides | Introduction of a sulfonyl group |

Supramolecular Chemistry Involving N 2 Butyl N Cyclohexyl Ethylenediamine Motifs

Design Principles for Supramolecular Assemblies

The design of supramolecular assemblies relies on the strategic use of non-covalent interactions to direct the organization of molecules into well-defined, stable structures. nih.govresearchgate.net Key to this is the concept of molecular recognition, where molecules selectively bind to one another based on complementary shapes, sizes, and chemical functionalities. wikipedia.org For assemblies involving N-2-Butyl-N'-cyclohexyl ethylenediamine (B42938), the primary design considerations would revolve around its hydrogen bonding capabilities, potential for metal coordination, and the hydrophobic interactions of its alkyl and cycloalkyl groups.

The modular nature of N-2-Butyl-N'-cyclohexyl ethylenediamine allows for systematic variations in its structure to fine-tune the properties of the resulting supramolecular assemblies. For instance, modification of the alkyl or cycloalkyl groups could alter the solubility, steric hindrance, and packing efficiency of the molecules within an assembly.

Hydrogen Bonding Interactions and Self-Assembly Phenomena

Hydrogen bonding is a powerful and directional non-covalent interaction that plays a pivotal role in the self-assembly of many supramolecular systems. cdnsciencepub.comresearchgate.net In the case of this compound, the two secondary amine groups can act as both hydrogen bond donors and acceptors. This dual functionality allows for the formation of a variety of hydrogen-bonded networks, from simple dimers to more complex one-, two-, or even three-dimensional architectures.

The fundamental NH stretching bands of aliphatic diamines have been investigated, revealing that intramolecular hydrogen bonding can play a significant role in their conformation. cdnsciencepub.comcdnsciencepub.com For this compound, an intramolecular N-H···N hydrogen bond is conceivable, which would influence its preferred conformation in solution and in the solid state. However, intermolecular hydrogen bonds are expected to be the dominant interactions leading to self-assembly.

| Interaction Type | Potential Role in Self-Assembly | Influencing Factors |

| Intermolecular N-H···N | Formation of chains, tapes, or sheets | Steric hindrance from butyl and cyclohexyl groups, solvent polarity |

| Intramolecular N-H···N | Stabilization of specific molecular conformations | Chain length and flexibility of the ethylenediamine backbone |

| C-H···N Interactions | Contribution to the stability of the overall crystal packing | Geometry and electronic nature of the interacting groups |

Host-Guest Chemistry with Diamine-Based Receptors

Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity or binding site of a larger "host" molecule. wikipedia.org Macrocyclic and other pre-organized host molecules containing diamine motifs can act as receptors for a variety of guest species. While this compound is not a macrocycle itself, it can be incorporated into larger host structures or act as a guest.

As a guest, the protonated form of this compound, with its positive charges, could bind to anionic hosts or crown ethers through a combination of hydrogen bonding and ion-dipole interactions. nih.gov The butyl and cyclohexyl groups would contribute to the binding through hydrophobic and van der Waals interactions within the host's cavity.

Conversely, molecules of this compound could potentially assemble to form a pseudo-cavity capable of encapsulating a small guest molecule. This would likely be driven by a network of hydrogen bonds creating a cage-like structure, with the alkyl and cycloalkyl groups forming a hydrophobic interior.

| Host-Guest Scenario | Key Interactions | Potential Guests/Hosts |

| This compound as Guest | Hydrogen bonding, ion-dipole, hydrophobic interactions | Crown ethers, calixarenes, cyclodextrins |

| This compound as Host Component | Hydrogen bonding, van der Waals forces | Small organic molecules, anions |

Integration into Supramolecular Architectures and Frameworks

The principles of self-assembly and molecular recognition can be utilized to integrate this compound into larger, more complex supramolecular architectures and frameworks. researchgate.net These organized structures can exhibit a range of interesting properties and functions.

One approach is to use this diamine as a linker or building block in the construction of metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks (HOFs). In MOFs, the nitrogen atoms of the diamine can coordinate to metal ions, forming a porous, crystalline network. The butyl and cyclohexyl groups would project into the pores, influencing their size, shape, and chemical environment.

In HOFs, the diamine molecules would connect to other organic building blocks through a network of strong and directional hydrogen bonds. The resulting frameworks could be designed to have specific topologies and functionalities, such as selective gas adsorption or catalysis. The conformational flexibility of the ethylenediamine backbone and the steric bulk of the substituents would be critical factors in determining the final structure and properties of the framework.